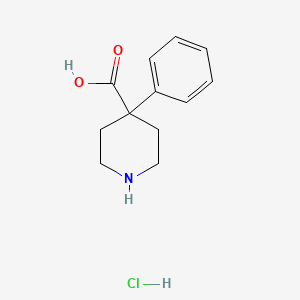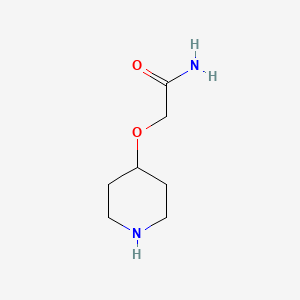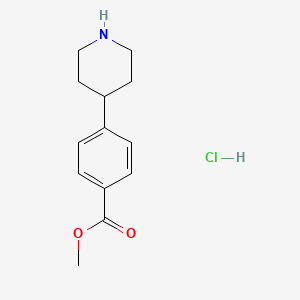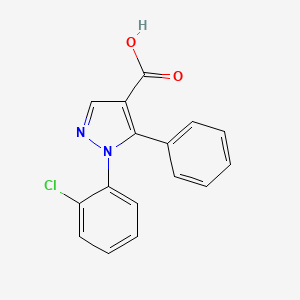
5-Methylpiperidin-3-amine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 5-Methylpiperidin-3-amine, piperidine derivatives can be synthesized through various methods . For instance, asymmetric synthesis of trisubstituted piperidines has been achieved via biocatalytic transamination and diastereoselective enamine or imine reduction .Scientific Research Applications
Antidepressant Properties and Biogenic Amine Uptake Inhibition
5-Methylpiperidin-3-amine derivatives have been studied for their potential antidepressant properties. For instance, a series of 3-(methyleneaminoxy)methylpiperidines and their N-methyl derivatives showed the capacity to inhibit the re-uptake of biogenic amines, such as NA, 5-HT, and DA, in rabbit brain synaptosomal fractions. This suggests their potential use in treating depression and other psychiatric disorders through biogenic amine uptake inhibition (Balsamo et al., 1994).
Development of Scalable Synthesis Routes
Efforts have been made to develop scalable synthesis routes for derivatives of this compound. One such example is the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, where methods like hydroboration, oxidation, and reductive amination were optimized for large-scale production (Ripin et al., 2003).
Hydrophobic Hydration and Aggregation in Aqueous Solutions
Studies have shown that derivatives of this compound, like N-methylpiperidine, exhibit hydrophobic hydration and aggregation in aqueous solutions. This behavior is significant for understanding the molecular interactions and miscibility of these compounds in different solvents, potentially influencing their application in various chemical processes (Marczak et al., 2013).
Role in Hydrodesulfurization and Hydrodenitrogenation
In the field of catalysis, this compound derivatives like 2-methylpiperidine have been shown to affect the hydrogenation pathway in hydrodesulfurization (HDS) of dibenzothiophene. These compounds interact with catalysts, influencing the desulfurization and denitrogenation processes, which are crucial in refining petroleum products (Egorova & Prins, 2006).
Applications in Reductive Amination
This compound derivatives have been used in reductive amination processes. For example, the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones was achieved in almost quantitative yield using sodium cyanoborohydride, which is relevant for the synthesis of compounds with potential pharmaceutical applications (Senguttuvan et al., 2013).
Structural and Computational Studies
The structure and interactions of this compound derivatives have been extensively studied. For example, X-ray crystallography and quantum chemistry have been used to study the structures and interactions in hydrates of substituted piperidines, providing insight into the molecular architecture and hydrogen bonding patterns of these compounds (Socha et al., 2021).
Reductive Methylation Using Derivatives
Derivatives like N-methylpiperidine zinc borohydride have been used for the reductive methylation of primary and secondary amines. This reaction proceeds under neutral conditions and has potential applications in organic synthesis (Alinezhad et al., 2006).
Enantioselective Oxidation and Catalysis
Studies have explored the enantioselective oxidation of amines using modified gold electrodes. This research is significant for understanding the stereoselective synthesis and catalysis involving this compound derivatives (Kashiwagi et al., 1999).
Ruthenium-catalyzed Intramolecular Oxidative Amination
Intramolecular oxidative amination of aminoalkenes using Ruthenium catalysts in the presence of this compound derivatives has been demonstrated to be effective for the synthesis of cyclic imines and indoles, which are important in pharmaceutical chemistry (Kondo et al., 2002).
Thermodynamic and Phase Behavior Studies
Research has also been conducted on the thermodynamic properties and phase behavior of this compound derivatives in different solvents. For example, the excess molar enthalpies and heat capacities of methylpiperidine–water systems have been studied, providing valuable information for their application in chemical engineering and process design (Coulier et al., 2015).
Future Directions
While specific future directions for 5-Methylpiperidin-3-amine are not mentioned, there is a growing interest in the development of peptide-drug conjugates for targeted cancer therapy . Additionally, therapeutic peptides are gaining attention due to their novel production, modification, and analytic technologies .
Properties
IUPAC Name |
5-methylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOHPULQDOKUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184913-57-2 | |
| Record name | 5-methylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-{[4-(trifluoromethyl)piperidino]methyl}benzenecarboxylate](/img/structure/B1416685.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)


![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)


![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)

